6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one
Description
6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 1,3-benzodioxole moiety.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11-4-2-8(15-16-11)13-14-12(17-21-13)7-1-3-9-10(5-7)20-6-19-9/h1,3,5H,2,4,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTMFZOSPAEYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
- Molecular Formula : C13H10N4O4
- Molecular Weight : 286.25 g/mol
- CAS Number : 1260992-61-7
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzodioxole derivatives with oxadiazole precursors followed by cyclization to form the pyridazinone structure. Various synthetic routes have been explored to optimize yield and purity.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyridazinones exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The compound has been evaluated for its COX inhibitory activity through in vitro assays. A study indicated that it showed promising results compared to established anti-inflammatory drugs like indomethacin .
2. Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols. The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The compound's ability to inhibit tumor growth in xenograft models has also been reported .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor of COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Cell Signaling Modulation : It influences various signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammatory Models : In a murine model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability and increased rates of apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance:
- Case Study: A derivative of oxadiazole demonstrated substantial antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .
Anticancer Properties
The compound shows potential as an anticancer agent:
- Case Study: In vitro studies have revealed that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Inflammation-related diseases can benefit from compounds like this one:
- Case Study: Experimental models have shown that derivatives can reduce inflammation markers such as TNF-alpha and IL-6 in animal models of arthritis. The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the benzodioxole and oxadiazole rings have been shown to enhance potency against specific targets:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole ring | Increased antibacterial activity |
| Alteration of oxadiazole nitrogen | Enhanced anticancer efficacy |
| Variation in dihydropyridazin moiety | Improved anti-inflammatory response |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent effects, pharmacological activity, and synthesis challenges.
Structural and Functional Analogues
Table 1: Key Structural Analogues and Pharmacological Profiles
Substituent-Driven Pharmacological Differences
- 1,3-Benzodioxol vs. Trifluoromethylphenyl : The benzodioxol group’s electron-rich aromatic system may favor interactions with hydrophobic enzyme pockets, while the trifluoromethyl group in PDE3 inhibitors enhances electronegativity and membrane permeability .
- Oxadiazole vs. Triazole : Oxadiazole rings (as in the target compound) exhibit higher metabolic stability than thioxo-triazole derivatives (e.g., ), which may explain the latter’s superior ACE inhibition but shorter half-life .
- Imidazolylphenyl vs. Benzodioxol : The imidazole ring () could enable metal coordination (e.g., zinc in enzymes), whereas benzodioxol’s rigid bicyclic structure may restrict conformational flexibility during target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
